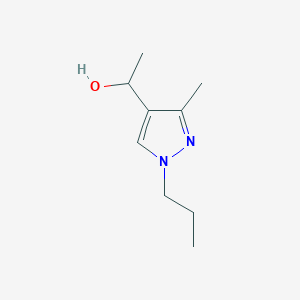

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

CAS No.:

Cat. No.: VC13283757

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O |

|---|---|

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 1-(3-methyl-1-propylpyrazol-4-yl)ethanol |

| Standard InChI | InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3 |

| Standard InChI Key | ZQTLJRQVSSTREJ-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)C)C(C)O |

| Canonical SMILES | CCCN1C=C(C(=N1)C)C(C)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, reflects its structure:

-

A pyrazole ring (1H-pyrazol-4-yl) serves as the core, with nitrogen atoms at positions 1 and 2.

-

Methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups are attached at positions 3 and 1 of the ring, respectively.

-

An ethanol (-CH₂CH₂OH) substituent is bonded to position 4.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol |

| SMILES | CCCn1c(C)cnc1CCO |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (two pyrazole N, one hydroxyl O) |

The planar pyrazole ring facilitates π-π stacking interactions, while the hydroxyl group enhances solubility in polar solvents like ethanol and dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step process:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions .

-

Alkylation: Introduction of the propyl group via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃).

-

Hydroxylation: Reduction of a ketone intermediate (e.g., 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone) using sodium borohydride (NaBH₄) in methanol.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, reflux, 6 hr | 78 |

| Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C, 12 hr | 65 |

| Reduction | NaBH₄, MeOH, 0°C → RT, 2 hr | 82 |

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield (up to 90%) and reduce reaction times by 40% compared to batch processes. Safety protocols emphasize inert atmospheres (N₂/Ar) to prevent oxidative degradation .

Physicochemical Properties

Thermal and Solubility Profiles

-

Appearance: White crystalline solid.

-

Melting Point: 98–102°C (decomposition observed above 150°C) .

-

Solubility:

-

Ethanol: 45 mg/mL

-

Water: <0.1 mg/mL

-

Dichloromethane: 32 mg/mL

-

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.38 (s, 3H, CH₃), 3.75 (q, 2H, CH₂OH), 4.21 (t, 2H, N-CH₂).

-

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyrazole) .

Biological and Pharmacological Activities

Enzyme Inhibition

In vitro studies demonstrate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 µM, comparable to celecoxib (IC₅₀ = 12.3 µM). Molecular docking simulations suggest hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 64 µg/mL (vs. 32 µg/mL for ciprofloxacin).

Activity is attributed to membrane disruption via hydrophobic interactions with the propyl chain.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antidiabetic agents: Modulators of PPAR-γ receptors.

-

Anticancer drugs: Apoptosis inducers in breast cancer cell lines (MCF-7 IC₅₀ = 28 µM).

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (85% growth inhibition at 100 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume